
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide, also known as CBAA, is a compound that has been extensively studied for its potential therapeutic applications. CBAA is a sulfonamide derivative that has been found to have anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been found to inhibit the growth of cancer cells in vitro. In addition, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is that it can be difficult to synthesize and purify, which may limit its availability for some experiments.
Direcciones Futuras
There are a number of future directions for research related to 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide that are more efficient and cost-effective. Another area of interest is the development of new derivatives of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide with improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide and its potential applications in the treatment of inflammatory and pain-related conditions, as well as cancer.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzenamine and cyclohexylbenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization.
Propiedades
IUPAC Name |
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,23H,3,6-7,10-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHPMLWEMWZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


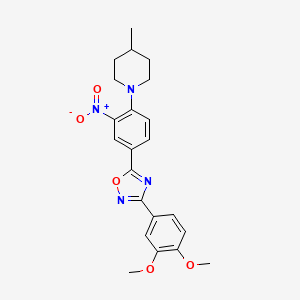
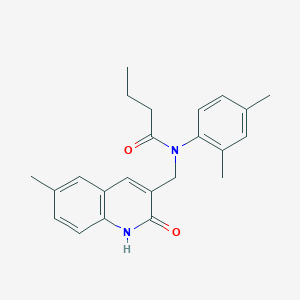

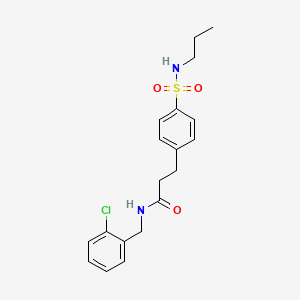

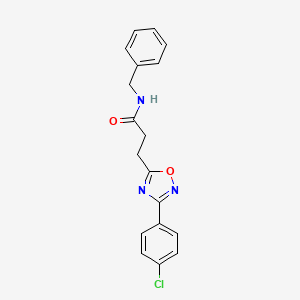


![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
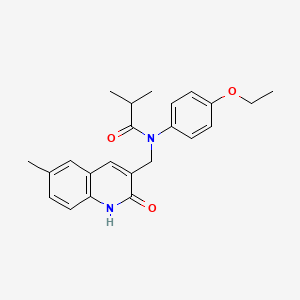
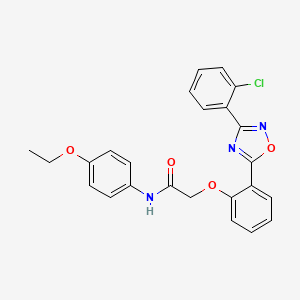
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)